3-acetamido-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide
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Overview
Description
3-acetamido-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetamido-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable precursor.
Coupling with Benzamide: The final step involves coupling the synthesized pyrimidine-piperidine intermediate with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-acetamido-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group, using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the trifluoromethyl group.
Scientific Research Applications
3-acetamido-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in studies investigating its effects on cellular processes and its potential as a tool for probing biological pathways.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-acetamido-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity by forming strong interactions with the target site. The piperidine and benzamide moieties contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
3-acetamido-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide: shares similarities with other trifluoromethylated pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its metabolic stability and lipophilicity, while the piperidine and benzamide moieties contribute to its overall pharmacokinetic profile.
Properties
IUPAC Name |
3-acetamido-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O2/c1-12(28)25-15-4-2-3-13(9-15)18(29)26-14-5-7-27(8-6-14)17-10-16(19(20,21)22)23-11-24-17/h2-4,9-11,14H,5-8H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTYRZUUHHJTNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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